molecular formula C3H4O6S B051613 Sulfoenolpyruvate CAS No. 118319-52-1

Sulfoenolpyruvate

Cat. No. B051613
M. Wt: 168.13 g/mol
InChI Key: OUSYFDXGONIFSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sulfoenolpyruvate (SEP) is a sulfonated analog of enolpyruvate, which is a key intermediate in the glycolytic pathway. SEP has been found to be involved in various biological processes, including the regulation of glycolysis, gluconeogenesis, and the pentose phosphate pathway.

Mechanism Of Action

Sulfoenolpyruvate inhibits pyruvate kinase by binding to the enzyme's allosteric site. This binding leads to a conformational change in the enzyme, which reduces its activity. Sulfoenolpyruvate also acts as a substrate for pyruvate phosphate dikinase, which converts it to phosphoenolpyruvate, a key intermediate in gluconeogenesis.

Biochemical And Physiological Effects

Sulfoenolpyruvate has been found to have various biochemical and physiological effects. It has been shown to increase the production of lactate and alanine in muscle cells, which can be used as an energy source during exercise. Sulfoenolpyruvate has also been found to regulate the activity of the pentose phosphate pathway, which is involved in the production of NADPH, a key molecule in cellular metabolism.

Advantages And Limitations For Lab Experiments

Sulfoenolpyruvate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It can be used as a tool compound to study the regulation of glycolysis and gluconeogenesis. However, Sulfoenolpyruvate has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on Sulfoenolpyruvate. One direction is to study the effects of Sulfoenolpyruvate on cancer cells, as cancer cells have altered metabolism compared to normal cells. Another direction is to develop Sulfoenolpyruvate analogs with improved solubility and potency. Sulfoenolpyruvate can also be used as a starting material for the synthesis of other sulfonated analogs of glycolytic intermediates.

Synthesis Methods

Sulfoenolpyruvate can be synthesized by reacting enolpyruvate with sulfite under acidic conditions. The reaction yields a mixture of Sulfoenolpyruvate and its isomers, which can be separated by chromatography. The purity of the synthesized Sulfoenolpyruvate can be confirmed by NMR spectroscopy and mass spectrometry.

Scientific Research Applications

Sulfoenolpyruvate has been used as a tool compound in various scientific research studies. It has been shown to inhibit the activity of pyruvate kinase, which is a key enzyme in glycolysis. This inhibition leads to the accumulation of glycolytic intermediates, which can be used for the production of various bioproducts, such as ethanol and lactic acid. Sulfoenolpyruvate has also been used as a substrate for the enzyme pyruvate phosphate dikinase, which is involved in the regulation of gluconeogenesis.

properties

CAS RN

118319-52-1

Product Name

Sulfoenolpyruvate

Molecular Formula

C3H4O6S

Molecular Weight

168.13 g/mol

IUPAC Name

2-sulfooxyprop-2-enoic acid

InChI

InChI=1S/C3H4O6S/c1-2(3(4)5)9-10(6,7)8/h1H2,(H,4,5)(H,6,7,8)

InChI Key

OUSYFDXGONIFSX-UHFFFAOYSA-N

SMILES

C=C(C(=O)O)OS(=O)(=O)O

Canonical SMILES

C=C(C(=O)O)OS(=O)(=O)O

Other CAS RN

118319-52-1

synonyms

SENP
sulfoenolpyruvate

Origin of Product

United States

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